molecular formula C19H25ClN4 B14859451 6-Chloro-2-(4-methylpiperazin-1-yl)-4-(piperidin-1-yl)quinoline

6-Chloro-2-(4-methylpiperazin-1-yl)-4-(piperidin-1-yl)quinoline

Cat. No.: B14859451
M. Wt: 344.9 g/mol
InChI Key: SHMRRXKGBAWSBC-UHFFFAOYSA-N
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Description

6-Chloro-2-(4-methylpiperazin-1-yl)-4-(piperidin-1-yl)quinoline is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinoline core substituted with chloro, methylpiperazinyl, and piperidinyl groups, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(4-methylpiperazin-1-yl)-4-(piperidin-1-yl)quinoline typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Material: The synthesis begins with a quinoline derivative, such as 6-chloroquinoline.

    Substitution Reactions: The chloro group at the 6-position is substituted with a piperidin-1-yl group using nucleophilic substitution reactions.

    Further Functionalization: The 2-position of the quinoline ring is then functionalized with a 4-methylpiperazin-1-yl group through additional substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:

    Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.

    Catalysts and Reagents: Use of specific catalysts and reagents to enhance reaction rates and yields.

    Purification Techniques: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(4-methylpiperazin-1-yl)-4-(piperidin-1-yl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.

    Reduction: Reduction reactions can modify the quinoline ring or the substituents.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.

    Nucleophiles: Including amines, thiols, or alkoxides for substitution reactions.

Major Products

    Oxidation Products: Quinoline N-oxides.

    Reduction Products: Reduced quinoline derivatives.

    Substitution Products: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-2-(4-methylpiperazin-1-yl)-4-(piperidin-1-yl)quinoline has been explored for various scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial or antiviral agent.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(4-methylpiperazin-1-yl)-4-(piperidin-1-yl)quinoline involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Intercalation: The quinoline core can intercalate into DNA, potentially disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: Another quinoline derivative known for its antimalarial properties.

    Piperaquine: Used in combination therapies for malaria treatment.

    Quinacrine: Known for its antiprotozoal and anti-inflammatory effects.

Uniqueness

6-Chloro-2-(4-methylpiperazin-1-yl)-4-(piperidin-1-yl)quinoline is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other quinoline derivatives. Its combination of chloro, methylpiperazinyl, and piperidinyl groups may enhance its potential as a therapeutic agent or chemical intermediate.

Properties

Molecular Formula

C19H25ClN4

Molecular Weight

344.9 g/mol

IUPAC Name

6-chloro-2-(4-methylpiperazin-1-yl)-4-piperidin-1-ylquinoline

InChI

InChI=1S/C19H25ClN4/c1-22-9-11-24(12-10-22)19-14-18(23-7-3-2-4-8-23)16-13-15(20)5-6-17(16)21-19/h5-6,13-14H,2-4,7-12H2,1H3

InChI Key

SHMRRXKGBAWSBC-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)N4CCCCC4

Origin of Product

United States

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